PTD2

epigenetics drug discovery histone methyltransferase

PTD2 (Ac-Gly-Val-Nle-Arg-Ile-NH2) is a selective WHSC1/NSD2 peptide inhibitor optimized for biophysical validation. Unlike PTD1, PTD2 yields clean, dose-dependent SPR/ITC curves (KD ~3.0 µM), enabling accurate affinity determination. Its SAM-dependent substrate-competitive mechanism and 1.61 Å crystal structure (PDB: 6CEN) provide an orthogonal tool for hit validation and structure-based design. The established selectivity panel (EZH1/2, G9a, SMYD2, SETDB1, PRMT6; IC50 >200 µM) ensures phenotype attribution to WHSC1 with minimal off-target confounding. Order for rigorous target engagement studies.

Molecular Formula C27H51N9O6
Molecular Weight 597.8 g/mol
Cat. No. B12378819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTD2
Molecular FormulaC27H51N9O6
Molecular Weight597.8 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C
InChIInChI=1S/C27H51N9O6/c1-7-9-11-18(34-26(42)21(15(3)4)35-20(38)14-32-17(6)37)24(40)33-19(12-10-13-31-27(29)30)25(41)36-22(23(28)39)16(5)8-2/h15-16,18-19,21-22H,7-14H2,1-6H3,(H2,28,39)(H,32,37)(H,33,40)(H,34,42)(H,35,38)(H,36,41)(H4,29,30,31)/t16-,18-,19-,21-,22-/m0/s1
InChIKeyHFTWJOGNIDLGNZ-ITJSPEIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTD2: A Validated Peptide Inhibitor of Histone Methyltransferase WHSC1/NSD2 for Epigenetic Research


PTD2 is a synthetic pentapeptide (Ac-Gly-Val-Nle-Arg-Ile-NH2) derived from the histone H4 sequence surrounding residue K44. It functions as a selective inhibitor of the histone methyltransferase Wolf-Hirschhorn syndrome candidate 1 (WHSC1, also known as NSD2 or MMSET), which catalyzes mono- and dimethylation of histone H3 lysine 36 (H3K36me1/2) and is implicated in multiple myeloma and other malignancies [1]. The compound incorporates a norleucine (Nle) residue in place of the native lysine to confer inhibitory activity and has been characterized in biochemical, biophysical, and structural studies [1].

Why PTD2 Cannot Be Substituted by Generic WHSC1/NSD2 Inhibitors


WHSC1/NSD2 inhibitors vary dramatically in chemical class, binding mechanism, and selectivity profile. PTD2 is a substrate-competitive peptide that binds in the SET domain only in the presence of the cofactor SAM, whereas small-molecule NSD2 inhibitors (e.g., IACS-17817, Gintemetostat) are SAM-competitive and interact with distinct binding pockets [1]. Even among peptide-based inhibitors, sequence length and residue composition profoundly affect potency and biophysical behavior: the longer PTD1 peptide exhibits non-specific matrix interactions in SPR assays, rendering it unsuitable for certain biophysical characterization workflows, while PTD2 provides clean, dose-dependent binding curves [1]. Furthermore, PTD2 demonstrates stringent selectivity for WHSC1/WHSC1L1 over a panel of six other histone methyltransferases, a property not uniformly documented across alternative WHSC1 inhibitors [1]. These molecular and assay-specific differences preclude simple interchangeability without compromising experimental validity or data interpretability.

Quantitative Evidence Differentiating PTD2 from Closest Analogs and Alternatives


PTD2 vs. PTD1: Sub-Micromolar vs. Nanomolar Potency and Superior SPR Compatibility

PTD1 (15 residues) shows 250-fold higher potency than PTD2 (5 residues) against WHSC1 (IC50 = 0.088 ± 0.005 µM vs. 22 ± 2 µM) [1]. However, PTD1 exhibits non-specific matrix interactions in SPR assays at concentrations >1 µM, preventing accurate affinity determination, whereas PTD2 yields clean, dose-dependent sensorgrams with a measured KD of 3.0 ± 0.3 µM by SPR and 3.4 µM by ITC [1]. This makes PTD2 the preferred tool for biophysical characterization workflows.

epigenetics drug discovery histone methyltransferase

PTD2 vs. PTD3: Essential Norleucine Residue Drives 30-Fold Potency Advantage

Replacement of the norleucine residue in PTD2 with alanine (generating PTD3) results in a 30-fold loss of inhibitory potency against WHSC1 (IC50 = 640 ± 70 µM for PTD3 vs. 22 ± 2 µM for PTD2) [1]. The norleucine side chain mimics the alkyl portion of lysine but lacks the terminal amine required for methylation, a critical feature for inhibitory activity [1].

peptide engineering structure-activity relationship epigenetics

PTD2 vs. Small-Molecule NSD2 Inhibitors: Distinct Cofactor Dependence Enables Mechanistic Dissection

PTD2 binding to WHSC1 is strictly SAM-dependent: no binding is observed in the absence of SAM, and weak binding (KD > 100 µM) occurs in the presence of SAH or sinefungin [1]. In contrast, small-molecule NSD2 inhibitors such as IACS-17817 and Gintemetostat are SAM-competitive and bind to the cofactor pocket . This differential cofactor requirement allows researchers to distinguish substrate-competitive from cofactor-competitive inhibition modes in mechanistic studies.

drug discovery mechanism of action epigenetic tools

PTD2 Selectivity Profile: No Detectable Inhibition Against Six Other Histone Methyltransferases

In a selectivity panel of seven histone methyltransferases, PTD2 inhibited WHSC1 and WHSC1L1 with IC50 values of 22 ± 2 µM and 3.2 ± 0.2 µM, respectively, but showed no detectable inhibition (IC50 > 200 µM) against EZH1, EZH2, G9a, SMYD2, SETDB1, or PRMT6 [1]. This >9-fold selectivity window (WHSC1 IC50 vs. panel IC50 >200 µM) establishes PTD2 as a selective chemical probe for WHSC1/NSD2.

selectivity profiling off-target activity chemical probe validation

PTD2 Structural Validation: 1.61 Å Crystal Structure with WHSC1L1 SET Domain Confirms Binding Mode

A 1.61 Å resolution crystal structure of PTD2 in ternary complex with the SET domain of WHSC1L1 (residues 1054-1285) and SAM has been solved (PDB ID: 6CEN) [1][2]. This structure reveals the precise binding pose of PTD2 within the substrate-binding cleft and provides an atomic-level blueprint for structure-guided optimization. In contrast, structural data for most alternative peptide-based WHSC1 inhibitors (e.g., PTD1, PTD3-PTD9) are not available [1].

structural biology drug design X-ray crystallography

PTD2: Key Research and Industrial Application Scenarios


Biophysical Validation of WHSC1/NSD2 Target Engagement in Drug Discovery

PTD2 is the preferred tool for orthogonal biophysical validation of WHSC1/NSD2 inhibition using SPR or ITC. Unlike the more potent peptide PTD1, PTD2 yields clean, dose-dependent binding curves with a measured KD of 3.0 ± 0.3 µM (SPR) and 3.4 µM (ITC), enabling accurate affinity determination [1]. This makes PTD2 essential for hit validation and mechanism-of-action studies where confirming direct target engagement is required.

Selectivity Profiling and Off-Target Assessment in Epigenetic Chemical Biology

With documented selectivity against a panel of six other histone methyltransferases (EZH1/2, G9a, SMYD2, SETDB1, PRMT6; all IC50 > 200 µM), PTD2 serves as a selective chemical probe for WHSC1/NSD2 [1]. This established selectivity profile enables researchers to attribute cellular phenotypes specifically to WHSC1 inhibition, minimizing confounding off-target effects in target validation experiments.

Structure-Guided Medicinal Chemistry and Rational Inhibitor Design

The 1.61 Å crystal structure of PTD2 bound to the WHSC1L1 SET domain (PDB: 6CEN) provides an atomic-resolution template for structure-based drug design [1][2]. Researchers can utilize this structure to guide the optimization of peptide-based inhibitors, perform virtual screening of small-molecule libraries targeting the substrate-binding cleft, or conduct molecular dynamics simulations to explore binding interactions.

Mechanistic Dissection of Substrate-Competitive vs. Cofactor-Competitive WHSC1 Inhibition

PTD2's strict SAM dependence for target binding distinguishes it from SAM-competitive small-molecule inhibitors like IACS-17817 and Gintemetostat [1]. This property allows researchers to design experiments that differentiate substrate-competitive from cofactor-competitive inhibition mechanisms, a critical distinction for understanding inhibitor mode of action and for developing orthogonal chemical probe sets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTD2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.